molecular formula C15H12O2S B109580 2-(4-Methoxyphenyl)benzothiophene-6-OL CAS No. 225648-21-5

2-(4-Methoxyphenyl)benzothiophene-6-OL

Cat. No. B109580
M. Wt: 256.3 g/mol
InChI Key: VZUFJMKTXKURRI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzothiophene-6-OL (2-MBO) is an organic compound belonging to the class of benzothiophene derivatives. It is a naturally occurring compound found in a variety of plants and is known to have a wide range of biological activities. 2-MBO is of interest to scientists due to its potential applications in medicinal chemistry, chemical synthesis, and biochemistry.

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are seen as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Thiophene derivatives show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) .
  • Antimicrobial Properties

    • Some benzothiophene derivatives displayed high antibacterial activity against S. aureus .
    • Other benzothiophene derivatives were found to have potentials to be used as antifungal agents against current fungal diseases .
  • Antioxidant Capacities

    • Some benzothiophene derivatives showed quite high antioxidant capacities .
  • Anti-psychotic Properties

    • Thiophene derivatives have been found to have anti-psychotic properties .
    • They can be used in the treatment of various psychiatric disorders .
  • Anti-arrhythmic Properties

    • Some thiophene derivatives have been found to have anti-arrhythmic properties .
    • They can be used in the treatment of irregular heartbeats .
  • Kinase Inhibiting Properties

    • Thiophene derivatives have been found to have kinase inhibiting properties .
    • They can be used in the treatment of various diseases such as cancer .
  • Anti-anxiety Properties

    • Some thiophene derivatives have been found to have anti-anxiety properties .
    • They can be used in the treatment of anxiety disorders .
  • Anti-mitotic Properties

    • Thiophene derivatives have been found to have anti-mitotic properties .
    • They can be used in the treatment of various diseases such as cancer .
  • Cannabinoid Receptor Ligand

    • Some thiophene derivatives, such as (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone, can be used as a cannabinoid receptor ligand .
    • This can be used in the treatment of various diseases such as pain, inflammation, and obesity .
  • Analgesic Properties

    • Thiophene derivatives have been found to have analgesic properties .
    • They can be used in the treatment of various types of pain .
  • Antihypertensive Properties

    • Some thiophene derivatives have been found to have antihypertensive properties .
    • They can be used in the treatment of high blood pressure .
  • Antitumor Activity

    • Thiophene derivatives have been found to have antitumor activity .
    • They can be used in the treatment of various types of cancer .
  • Inhibitors of Corrosion

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Estrogen Receptor Modulating Properties

    • Some thiophene derivatives have been found to have estrogen receptor modulating properties .
    • They can be used in the treatment of various diseases such as breast cancer .
  • Voltage-Gated Sodium Channel Blocker

    • Some thiophene derivatives, such as articaine (a 2,3,4-trisubstituent thiophene), are used as a voltage-gated sodium channel blocker .
    • They are used as dental anesthetic in Europe .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUFJMKTXKURRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431623
Record name 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)benzothiophene-6-OL

CAS RN

225648-21-5
Record name 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225648-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Methoxyphenyl)-6-isopropoxybenzo[b]thiophene (1.0 g, 3.35 mmol) was dissolved in 10 mL of methylene chloride and warmed to 30° C. Boron trichloride (3.685 35 mL, 3.685 mmol 1M in methylene chloride) was slowly added to the stirring reaction solution. The reaction was allowed to proceed for one hour at ambient temperature. The reaction was quenched with the dropwise addition of methanol (0.536 g, 16.75 mmol). The reaction was stirred for two hours and a white precipitate formed. The solid as filtered off, washed three times with 10 mL portions of methylene chloride and dried to yield the title compound as a white solid. EA calculated for C15H12O2S: C, 70.29; H, 4.72; S, 12.51. Found: C, 67.69; H, 4.65; S, 12.02. MS(FD): m/e=256 (M+).
Name
2-(4-Methoxyphenyl)-6-isopropoxybenzo[b]thiophene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0.536 g
Type
reactant
Reaction Step Three

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